N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide
Description
This compound is a piperazine-carboxamide derivative featuring a 3,4-dimethoxybenzyl group and a 3,5-dimethyl-1-phenylpyrazole moiety.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-18-24(19(2)30(27-18)21-8-6-5-7-9-21)28-12-14-29(15-13-28)25(31)26-17-20-10-11-22(32-3)23(16-20)33-4/h5-11,16H,12-15,17H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJUMADTJXZPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide (CAS Number: 1251687-27-0) is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 449.5 g/mol. The compound features a piperazine moiety linked to a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251687-27-0 |
| Molecular Formula | C25H31N5O3 |
| Molecular Weight | 449.5 g/mol |
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity and enhance autophagy in pancreatic cancer cells (MIA PaCa-2), suggesting that similar derivatives may also possess anticancer properties through modulation of autophagic pathways .
The mechanism involves:
- Reduction of mTORC1 activity : This leads to increased autophagy.
- Disruption of autophagic flux : Interference with mTORC1 reactivation results in the accumulation of LC3-II, indicating impaired autophagic degradation.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that compounds containing piperazine and pyrazole rings can exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Study 1: Antiproliferative Activity
In a study focused on the antiproliferative effects of related compounds, it was found that specific configurations of pyrazole derivatives showed submicromolar activity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Autophagy Modulation
A detailed investigation into the autophagic mechanisms revealed that compounds similar to N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide could serve as novel autophagy modulators. This property is crucial for developing new therapeutic strategies against various cancers .
Research Findings Summary
The biological activity of N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide can be summarized as follows:
| Activity Type | Findings |
|---|---|
| Anticancer | Reduces mTORC1 activity; enhances autophagy |
| Neuroprotection | Potential protective effects against neurodegeneration |
| Autophagy Modulation | Disruption of autophagic flux; accumulation of LC3-II |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carboxamide Derivatives with Heterocyclic Substituents
Compounds sharing the piperazine-carboxamide scaffold but differing in substituents exhibit varied biological activities and physicochemical properties. Key examples include:
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., Cl, Br in A31/A32) enhance thermal stability (higher melting points) and may improve target binding . The 3,4-dimethoxybenzyl group in the query compound could enhance solubility and CNS penetration due to its methoxy groups.
- Heterocyclic Moieties: Pyrazole (query compound) and quinazolinone (A31–A36) rings contribute to π-π interactions in enzyme binding pockets. For example, A32 shows potent in vivo antitumor activity linked to its quinazolinone core .
- Biological Targets: Piperazine-carboxamides with pyridinyl () or dichlorophenyl () groups exhibit nanomolar affinity for kinases or GPCRs, suggesting the query compound may target similar pathways .
Structural Analogues with Pyrazole Moieties
Pyrazole-containing analogs () highlight the importance of substituent positioning:
- : Pyrazole-carboxaldehydes serve as precursors for heterocyclic systems, emphasizing the versatility of pyrazole in drug design .
- : Pyrazolo-pyridine carboxamides (e.g., CAS 1005612-70-3) show that methyl/ethyl groups on pyrazole enhance lipophilicity, which may correlate with improved membrane permeability in the query compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
